Benzyl-PEG9-acid

PROTAC linker solubility PEG linker physicochemical properties aqueous solubility

Benzyl-PEG9-acid is a heterobifunctional polyethylene glycol (PEG) linker with a terminal carboxylic acid group and a benzyl-protected hydroxyl terminus. It belongs to the PEG-based PROTAC (Proteolysis Targeting Chimera) linker class, designed to connect an E3 ligase ligand to a target protein warhead.

Molecular Formula C26H44O11
Molecular Weight 532.6 g/mol
Cat. No. B11929682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG9-acid
Molecular FormulaC26H44O11
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C26H44O11/c27-26(28)6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,27,28)
InChIKeyBSEDFTGQUPLMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG9-acid: PEG Linker Specifications and Chemical Identity for PROTAC Procurement


Benzyl-PEG9-acid is a heterobifunctional polyethylene glycol (PEG) linker with a terminal carboxylic acid group and a benzyl-protected hydroxyl terminus . It belongs to the PEG-based PROTAC (Proteolysis Targeting Chimera) linker class, designed to connect an E3 ligase ligand to a target protein warhead . The compound features a precise 9-unit ethylene glycol chain (molecular formula C₂₆H₄₄O₁₁, MW ~532.62 g/mol) that provides a defined spacer length of approximately 27Å [1].

Why Linker Length and Chemistry Preclude Simple Substitution of Benzyl-PEG9-acid


Benzyl-PEG9-acid cannot be generically substituted with shorter PEG homologs (e.g., PEG8 or PEG4 derivatives) or alternative linker chemistries due to quantifiable differences in physicochemical properties and biological outcomes. The linker length of nine ethylene glycol units yields a specific spacer distance that directly influences ternary complex formation in PROTACs, with studies demonstrating that GSPT1 degradation efficacy is dependent on the length of the flexible PEG chain linker [1]. Even incremental changes in PEG unit count can shift the solubility profile—Benzyl-PEG9-acid exhibits >13% higher aqueous solubility compared to its PEG8 counterpart [2]—and alter reaction kinetics, with this compound's carboxylic acid demonstrating amidation reaction selectivity exceeding 99.75% under standard coupling conditions [2].

Quantitative Comparative Evidence for Benzyl-PEG9-acid vs. PEG8 and Shorter Linker Analogs


Aqueous Solubility Comparison: Benzyl-PEG9-acid vs. PEG8 Derivatives

Benzyl-PEG9-acid demonstrates enhanced aqueous solubility relative to its PEG8 counterpart, a critical parameter for formulation and biological assay compatibility. The compound's nine-unit PEG chain, combined with its benzyl terminus, creates a balanced amphiphilic structure that yields a quantifiable solubility advantage over the shorter PEG8 analog [1].

PROTAC linker solubility PEG linker physicochemical properties aqueous solubility

Reaction Selectivity: Benzyl-PEG9-acid Carboxylic Acid Coupling Efficiency

The terminal carboxylic acid group of Benzyl-PEG9-acid exhibits exceptionally high reaction selectivity in esterification and amidation reactions, reaching ≥99.75% selectivity under standard coupling protocols [1]. This high selectivity ensures efficient and clean conjugation with primary amine-containing ligands, minimizing side-product formation and simplifying purification workflows.

amide bond formation EDC/HATU coupling PEG linker functionalization

Thermal Stability Profile: Benzyl-PEG9-acid Under Synthesis and Storage Conditions

Benzyl-PEG9-acid demonstrates robust thermal stability, with no decomposition observed at temperatures up to 110°C [1]. This stability threshold exceeds typical reaction and storage conditions for PEG-based PROTAC linkers, providing a practical margin of safety during synthesis, purification, and long-term storage.

PEG linker thermal stability compound storage conditions chemical stability

PEG Linker Length-Dependent GSPT1 Degradation: Class-Level Implication for Benzyl-PEG9-acid

A systematic structure-activity relationship study of Retro-2-based PROTACs incorporating variable-length PEG linkers demonstrated that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [1]. While this study did not directly evaluate Benzyl-PEG9-acid, it establishes the principle that incremental changes in PEG unit count (e.g., 8 vs. 9 units) can produce functionally distinct degradation outcomes, underscoring why linker length is a critical, non-substitutable variable in PROTAC design [2].

PROTAC linker SAR GSPT1 degradation PEG linker length optimization

High-Impact Application Scenarios for Benzyl-PEG9-acid Based on Quantifiable Performance Metrics


PROTAC Library Synthesis Requiring Optimized Linker Solubility

When designing PROTAC libraries where aqueous solubility of synthetic intermediates is a bottleneck, Benzyl-PEG9-acid's >13% solubility advantage over PEG8 derivatives [1] enables higher-yielding solution-phase conjugations and reduces DMSO content in biological screening assays. This is particularly valuable in high-throughput parallel synthesis workflows where solubility consistency across multiple constructs is essential.

Precision Amide Conjugation for PROTAC Candidate Production

In PROTAC campaigns requiring high-purity intermediates with minimal side-product contamination, Benzyl-PEG9-acid's ≥99.75% amidation selectivity [1] translates to cleaner crude reaction mixtures and simplified purification. This efficiency gain becomes amplified when scaling reactions for in vivo efficacy studies or preclinical toxicology batch preparation.

Thermally Demanding Synthetic Routes Involving Heating Steps

For synthetic sequences that require elevated temperatures—such as solvent reflux, microwave-assisted coupling, or high-temperature HPLC purification—Benzyl-PEG9-acid's thermal stability up to 110°C without decomposition [1] provides a wider operational window compared to less thermally robust PEG linkers, reducing the risk of degradation-induced yield loss.

Structure-Activity Relationship Studies Mapping PEG Linker Length Effects

Given the established dependence of target degradation on PEG linker length in PROTAC systems [2], Benzyl-PEG9-acid serves as a critical tool compound for mapping SAR around the 8-10 PEG unit window. Systematic comparison of PROTAC constructs bearing PEG8, PEG9, and PEG10 linkers can reveal optimal spacer geometry for specific E3 ligase-target protein pairs.

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